Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative characterized by a meta-methylphenyl (m-tolyl) substituent at the 7-position and an ethyl ester group at the 3-position. The synthesis of such compounds typically involves cyclocondensation reactions between aminopyrazole derivatives and electrophilic precursors under acidic or basic conditions, followed by purification via column chromatography .
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl 7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-18-19-14(7-8-17-15(13)19)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3 |
InChI Key |
RQUYVYACAWZLIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate β-diketone or β-ketoester in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate features a fused ring structure comprising pyrazole and pyrimidine components. The presence of an ethyl ester group at the 3-position and an m-tolyl substituent at the 7-position enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of 281.31 g/mol .
Anticancer Potential
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family, including this compound, exhibit significant anticancer properties. They have been shown to inhibit multidrug resistance proteins, which are crucial in enhancing the efficacy of cancer therapies by overcoming drug resistance .
Case Study: In Vitro Anticancer Activity
- Objective : Evaluate the anticancer effects on HCT-116 colorectal carcinoma cells.
- Method : Cell viability assays were conducted to assess the compound's effectiveness.
- Results : The compound demonstrated impaired cell survival, indicating potential as an anticancer agent.
Other Therapeutic Applications
In addition to its anticancer properties, this compound has shown promise in various therapeutic areas:
- Anti-inflammatory : Exhibits properties that could reduce inflammation.
- Anxiolytic : Potential for use in treating anxiety disorders due to its ability to modulate neurotransmitter systems.
- Antioxidant : Demonstrates capacity to scavenge free radicals, contributing to cellular protection against oxidative stress .
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for optimizing its pharmacological profile. Techniques such as molecular docking and binding affinity assays are commonly employed in these studies.
| Interaction Study Type | Description |
|---|---|
| Molecular Docking | Predicts binding modes and affinities with target proteins. |
| Binding Affinity Assays | Measures the strength of interaction between the compound and biological targets. |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds in its class. A comparative analysis highlights how variations in substituents can influence biological activity:
| Compound Name | Notable Features |
|---|---|
| Ethyl 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | Contains methoxy groups that may enhance solubility. |
| Ethyl 7-(phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Lacks an ethoxy group but retains similar biological activity. |
| Ethyl 7-(trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Features trifluoromethyl group which may affect lipophilicity. |
Mechanism of Action
The mechanism of action of Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
SAR Insights :
- The 7-position tolerates aromatic substituents (e.g., m-tolyl, CF3-phenyl) for optimal target engagement.
- Ester groups at the 3-position are critical for initial activity but require derivatization (e.g., amidation) for in vivo efficacy .
Biological Activity
Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fused ring structure comprising pyrazole and pyrimidine components. Its molecular formula is , with a molecular weight of 281.31 g/mol. The compound's structure includes an ethyl ester group at the 3-position and an m-tolyl substituent at the 7-position, contributing to its biological activity through various mechanisms.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Utilizing 5-aminopyrazoles with α-amino acid-derived ynones.
- Reflux Reactions : Heating ethyl cyanoacetate with appropriate reagents to yield the desired product.
- Functionalization : Modifying the pyrazolo[1,5-a]pyrimidine scaffold to enhance biological activity.
Anticancer Properties
This compound has demonstrated significant anticancer activity across various studies:
- Inhibition of Multidrug Resistance Proteins : This compound has been noted for its potential to inhibit multidrug resistance proteins, which could improve drug efficacy in cancer treatments .
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly in the G0–G1 phase, leading to decreased proliferation .
Antimicrobial Effects
The compound exhibits antimicrobial properties against several pathogens:
- Minimum Inhibitory Concentration (MIC) : Research shows that derivatives of pyrazolo[1,5-a]pyrimidines have MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : It has also shown effectiveness in inhibiting biofilm formation by pathogenic bacteria .
Study on Anticancer Activity
A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. This compound was among the compounds tested for its ability to inhibit cell growth across multiple cancer cell lines:
| Compound | Mean Growth Inhibition (%) | Notable Mechanism |
|---|---|---|
| This compound | 43.9% | Induces G0-G1 arrest |
| Other derivatives | Varies | Various mechanisms |
Molecular Docking Studies
Molecular docking studies have elucidated the binding modes of this compound with target enzymes such as CDK2 and TRKA:
| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| CDK2 | -9.2 | Hydrogen bonds |
| TRKA | -8.5 | Hydrophobic interactions |
These studies suggest that the compound exhibits strong binding affinity towards critical enzymes involved in cancer progression.
Q & A
Q. Table 1: Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Ethanol/H₂O, KHSO₄ | 83–96 | >95% | |
| THF, LiHMDS | 16–35 | 85–90% |
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.4–9.1 ppm) and ester carbonyl (δ 162–164 ppm). Substituent effects (e.g., m-tolyl) split signals into distinct multiplets .
- FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 347 for C₁₇H₁₅F₂N₃O₃) .
Basic: What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
These compounds target kinase pathways:
- PI3K/B-Raf : Ethyl 7-(trifluoromethyl) analogs inhibit B-Raf kinase (IC₅₀ < 100 nM) via binding to the ATP pocket .
- GABAₐ Receptors : Decarboxylated derivatives modulate receptor activity, though ester hydrolysis can reduce potency .
Advanced: How do structural modifications at position 3 (ester group) impact SAR contradictions?
Methodological Answer:
Q. Table 2: SAR of Position 3 Modifications
| Substituent | B-Raf IC₅₀ (nM) | Metabolic Stability (t₁/₂) |
|---|---|---|
| Ethyl ester (parent) | 85 | 1.2 h |
| Pyridinyl | 45 | 4.8 h |
| 2-Carboxylate | 950 | 0.5 h |
Advanced: What computational methods predict the compound’s reactivity and target interactions?
Methodological Answer:
- Docking Studies : AutoDock Vina models interactions with B-Raf (PDB: 3C4C) to prioritize analogs with hydrogen bonds to Cys532 .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C7 vs. C5) .
Advanced: How can regioselectivity challenges during C7 functionalization be addressed?
Methodological Answer:
- Directing Groups : Use Pd-catalyzed C–H activation with m-tolyl as a directing group for halogenation or cross-coupling .
- Protection Strategies : Temporary silyl protection of the ester prevents undesired nucleophilic attack during nitration .
Advanced: What analytical methods monitor ester hydrolysis and degradation products?
Methodological Answer:
- HPLC-MS : Track decarboxylation (loss of 44 Da) under acidic/basic conditions .
- TLC (Silica GF₂₅₄) : Use ethyl acetate/hexane (3:7) to separate hydrolysis byproducts (Rf: 0.3 for parent, 0.6 for decarboxylated product) .
Advanced: How do polymorphic forms affect crystallinity and bioactivity?
Methodological Answer:
- X-ray Crystallography : Identifies polymorphs (e.g., Form I vs. II) with varying melting points (Δm.p. = 5–10°C) .
- DSC/TGA : Polymorph stability correlates with endothermic peaks (150–160°C) and residual solvent content (<0.1%) .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral Auxiliaries : (R)-BINOL-phosphoric acid catalysts induce asymmetry during cyclopropane ring formation .
- Kinetic Resolution : Lipase-mediated hydrolysis of racemic esters achieves >90% ee .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
